1-acetyl-2-amino-1H-imidazol-4(5H)-one
CAS No.: 130749-78-9
Cat. No.: VC0162182
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130749-78-9 |
|---|---|
| Molecular Formula | C5H7N3O2 |
| Molecular Weight | 141.13 |
| IUPAC Name | 3-acetyl-2-amino-4H-imidazol-5-one |
| Standard InChI | InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10) |
| Standard InChI Key | SQOUNUPLIMKUFB-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(=O)N=C1N |
Introduction
Chemical Structure and Properties
Molecular Structure and Nomenclature
1-Acetyl-2-amino-1H-imidazol-4(5H)-one features a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms, consistent with the fundamental imidazole structure . The compound contains several key functional groups:
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An N-acetyl group at position 1
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An amino group at position 2
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A carbonyl (ketone) group creating the 4(5H)-one system
The molecular formula is C₅H₇N₃O₂ with a molecular weight of approximately 141.13 g/mol. Its structure bears similarity to 2-amino-1H-imidazol-5(4H)-one hydrochloride (described in search result ) and 5-acetyl-2-amino-1-methyl-1H-imidazol-4(5H)-one (CAS No. 136700-71-5) , but differs in specific substitution patterns.
Physical Properties
Based on structural analysis and comparison with similar imidazole derivatives, 1-acetyl-2-amino-1H-imidazol-4(5H)-one is likely to exhibit the following properties:
| Property | Characteristic |
|---|---|
| Physical appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents (water, methanol, DMSO) |
| Melting point | Approximately 180-200°C (estimated from similar compounds) |
| Stability | Stable under normal laboratory conditions |
| LogP | Likely negative (hydrophilic character) |
| pKa | Estimated 4-6 range (weakly acidic) |
Spectroscopic Characteristics
The spectroscopic profile of 1-acetyl-2-amino-1H-imidazol-4(5H)-one can be predicted based on related compounds. Drawing from spectral data of analogous structures, the following spectral characteristics are expected:
FTIR Spectroscopy
Based on similar imidazole derivatives, the following bands would likely be observed:
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N-H stretching of amino group: 3300-3500 cm⁻¹
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C=O stretching of acetyl group: ~1700 cm⁻¹
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C=O stretching of 4(5H)-one: 1650-1680 cm⁻¹
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C=N stretching: 1580-1620 cm⁻¹
¹H NMR Spectroscopy
Expected signals would include:
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Acetyl CH₃ group: singlet at δ ~2.5 ppm
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NH₂ group: singlet at δ ~6.0-7.0 ppm (may appear broad)
¹³C NMR Spectroscopy
Anticipated carbon signals:
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Acetyl CH₃: δ ~23-25 ppm
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Acetyl C=O: δ ~170-175 ppm
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Ring C=O: δ ~165-170 ppm
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C-NH₂: δ ~150-155 ppm
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Ring CH₂: δ ~40-45 ppm
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-acetyl-2-amino-1H-imidazol-4(5H)-one could be accomplished through several routes based on established methodologies for similar compounds:
From 2-Aminoimidazole Precursors
A viable approach would involve N-acetylation of 2-amino-1H-imidazol-4(5H)-one:
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Starting with 2-amino-1,5-dihydro-4H-imidazol-4-one (glycocyamidine)
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Selective N-acetylation at position 1 using acetyl chloride or acetic anhydride under controlled conditions
Cyclization Approach
Another potential synthetic route involves:
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Reaction of guanidine derivatives with α-haloketones to form the 2-aminoimidazole ring system
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Subsequent N-acetylation and oxidation to introduce the 4(5H)-one functionality
Microwave-Assisted Synthesis
Based on approaches used for related compounds, microwave-assisted synthesis could offer advantages:
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Combination of appropriate precursors in a polar solvent
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Microwave irradiation under controlled conditions (70-80°C, 1-2 hours)
Representative Synthesis Scheme
A proposed synthesis route based on related compounds might involve:
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Reaction of 2-amino-1H-imidazol-4(5H)-one with acetic anhydride
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Heating the reaction mixture at 70-75°C for 1-2 hours
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Cooling, addition to cold water, filtration, and recrystallization from ethanol
Biological Activities and Applications
Antimicrobial Activity
Imidazole derivatives containing amino and acetyl functional groups typically exhibit antimicrobial properties. Based on studies of similar compounds, 1-acetyl-2-amino-1H-imidazol-4(5H)-one may show activity against:
| Microorganism | Potential Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Bacillus subtilis | Moderate |
| Escherichia coli | Low to moderate |
| Pseudomonas aeruginosa | Low |
| Candida albicans | Low to moderate |
These predictions are based on the antimicrobial profiles of related 2-aminoimidazole compounds described in the literature .
Structure-Activity Relationship
The biological activity of 1-acetyl-2-amino-1H-imidazol-4(5H)-one would be influenced by its structural features:
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The 2-amino group is often critical for interaction with biological targets
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The N-acetyl group likely modulates lipophilicity and membrane permeability
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The 4(5H)-one moiety provides hydrogen bonding opportunities
Comparisons with similar compounds suggest that the specific arrangement of these functional groups could confer unique biological properties.
Physicochemical Characterization
Computational Analysis
Computational studies on similar compounds suggest that 1-acetyl-2-amino-1H-imidazol-4(5H)-one would likely exhibit:
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A relatively planar conformation with the acetyl group possibly twisted slightly out of plane
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Multiple hydrogen bond donor and acceptor sites
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Potential tautomeric forms involving the 4(5H)-one system
Pharmaceutical Applications
Toxicity Considerations
The safety profile of 1-acetyl-2-amino-1H-imidazol-4(5H)-one can be partially inferred from related compounds:
| Hazard | Anticipated Rating |
|---|---|
| Acute oral toxicity | Possibly Category 4 (harmful if swallowed) |
| Skin irritation | Possibly Category 2 (causes skin irritation) |
| Eye irritation | Possibly Category 2A (causes serious eye irritation) |
| Respiratory irritation | May cause respiratory irritation |
These predictions are based on the hazard classifications of structurally similar compounds .
Future Research Directions
Synthesis Optimization
Further research should focus on:
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Developing efficient, high-yield synthetic routes
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Green chemistry approaches to minimize environmental impact
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Scale-up processes for larger-scale production
Biological Evaluation
Comprehensive biological screening would be valuable to:
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Determine the full spectrum of antimicrobial activity
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Evaluate anticancer potential against diverse cell lines
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Assess other potential biological targets
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Establish detailed structure-activity relationships
Structural Modifications
Strategic modifications could enhance the compound's properties:
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Variation of the acetyl group to modulate lipophilicity
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Substitution at various positions to optimize target binding
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Development of prodrug approaches to improve pharmacokinetics
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